
Tedizolid Phosphate Dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tedizolid Phosphate Dimer is an oxazolidinone class antibiotic that inhibits bacterial protein synthesis and is proven to be effective in the treatment of certain Gram-positive bacterial infections . It has the molecular formula C34H30F2N12O11P2 and a molecular weight of 882.6 g/mol . It is also known by other names such as 1220910-90-6 and SCHEMBL12991629 .
Molecular Structure Analysis
The IUPAC name of Tedizolid Phosphate Dimer is [ [ (5 R )-3- [3-fluoro-4- [6- (2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methoxy-hydroxyphosphoryl] [ (5 R )-3- [3-fluoro-4- [6- (2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl hydrogen phosphate . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
Tedizolid Phosphate Dimer has a molecular weight of 882.6 g/mol, XLogP3-AA of 1.6, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 21, Rotatable Bond Count of 14, Exact Mass of 882.16003014 g/mol, Monoisotopic Mass of 882.16003014 g/mol, Topological Polar Surface Area of 274 Ų, Heavy Atom Count of 61, Formal Charge of 0, and a Complexity of 1540 .Aplicaciones Científicas De Investigación
Tedizolid phosphate is a prodrug of tedizolid, an oxazolidinone antimicrobial with potent activity against a broad range of Gram-positive pathogens, including strains resistant to linezolid. It inhibits protein synthesis by binding to the bacterial 23S ribosomal RNA of the 50S subunit. This action prevents the formation of a functional 70S initiation complex, which is essential for the bacterial translation process. The drug's enhanced potency and once-daily dosing offer significant advantages in treating complicated skin and skin structure infections (cSSSI) and potentially other infections caused by Gram-positive organisms (Kanafani & Corey, 2012).
Tedizolid's Clinical Efficacy
Clinical trials have established the efficacy of tedizolid phosphate in treating acute bacterial skin and skin structure infections (ABSSSIs) caused by methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. A notable advantage of tedizolid over its predecessor, linezolid, is its favorable safety profile, particularly regarding myelotoxicity, and its effective oral and intravenous formulations. This allows for an intravenous to oral switch that facilitates outpatient treatment and could potentially reduce healthcare costs (Bassetti et al., 2019).
Research on Special Populations and Additional Indications
Recent studies have suggested the utility of tedizolid in special populations, such as adolescents, the elderly, obese individuals, and patients with diabetic foot infections. Furthermore, ongoing research aims to explore tedizolid's efficacy in treating severe Gram-positive infections beyond skin and soft tissue infections, including nosocomial pneumonia and bone and joint infections. These investigations highlight the potential of tedizolid to address a wider range of clinical needs, although more research is needed to establish these additional applications firmly (Bouza, Muñoz, & Burillo, 2018).
Pharmacokinetics and Pharmacodynamics
Tedizolid's pharmacokinetic profile supports its once-daily dosing, offering convenience and compliance benefits over agents requiring more frequent administration. Its pharmacodynamics are characterized by a broad spectrum of activity against Gram-positive pathogens, including drug-resistant strains such as MRSA. Tedizolid's high oral bioavailability supports flexible dosing strategies that can accommodate both initial intravenous administration and subsequent oral therapy, enhancing its utility in both acute and outpatient settings (Mcbride et al., 2017).
Propiedades
Número CAS |
1220910-90-6 |
|---|---|
Nombre del producto |
Tedizolid Phosphate Dimer |
Fórmula molecular |
C34H30F2N12O11P2 |
Peso molecular |
882.631 |
Nombre IUPAC |
[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methoxy-hydroxyphosphoryl] [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C34H30F2N12O11P2/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(57-33(47)49)17-55-60(51,52)59-61(53,54)56-18-24-16-48(34(50)58-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)(H,53,54)/t23-,24-/m1/s1 |
Clave InChI |
DBBJYEOIIWGIRZ-DNQXCXABSA-N |
SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
Sinónimos |
P,P’-bis[[(5R)-3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]diphosphoric Acid Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)
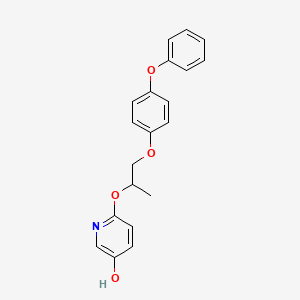
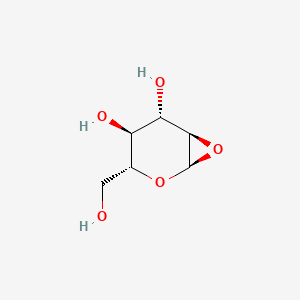
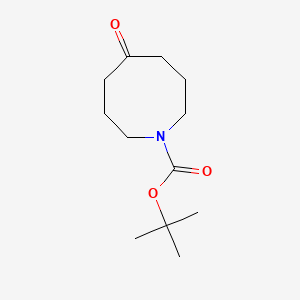
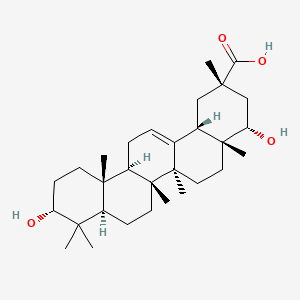
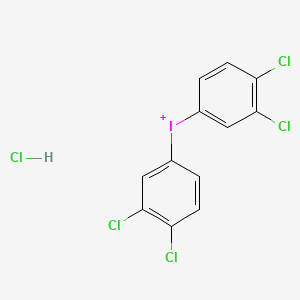
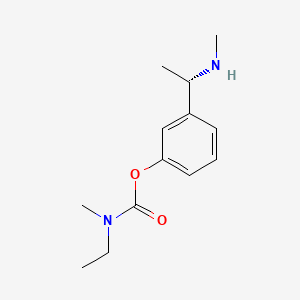
![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)
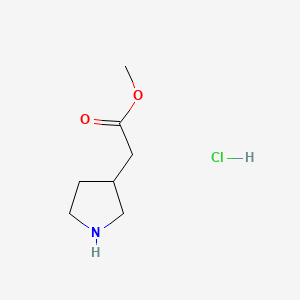
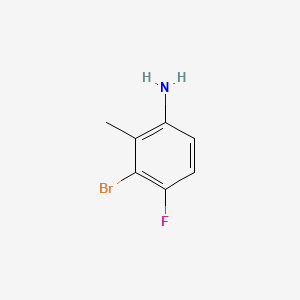
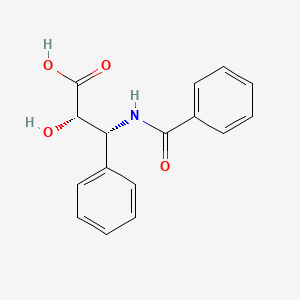
![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)
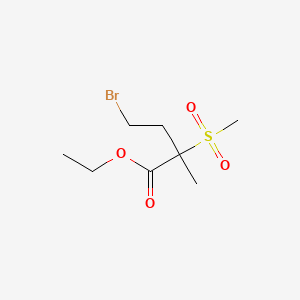
![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)